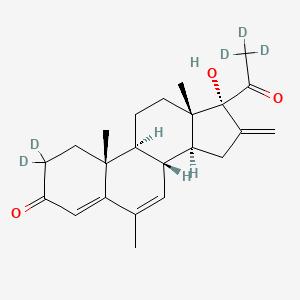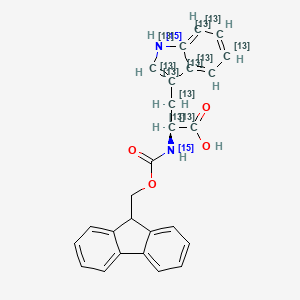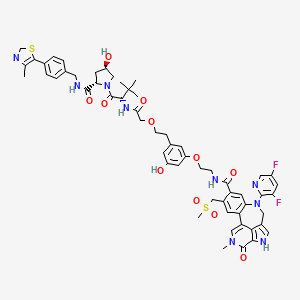
SARS-CoV-2-IN-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-31 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-31 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core chemical structure of the compound through a series of reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-31 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs of the original compound.
科学的研究の応用
SARS-CoV-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its interactions with viral proteins and its potential as an antiviral agent.
Medicine: this compound is being investigated for its therapeutic potential in treating COVID-19 by inhibiting viral replication.
作用機序
The mechanism of action of SARS-CoV-2-IN-31 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to the active site of viral enzymes, such as the main protease (Mpro), inhibiting their activity and thereby blocking the replication of the virus. This inhibition prevents the processing of viral polyproteins, which are essential for the virus’s life cycle.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits the replication of the virus by inducing mutations in the viral RNA.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2, similar to SARS-CoV-2-IN-31.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Its distinct chemical structure allows for a more effective inhibition of the viral enzyme compared to other similar compounds, making it a promising candidate for further development as an antiviral agent.
特性
分子式 |
C29H28N4O2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
4-[(4-ethylphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O2/c1-4-21-15-17-22(18-16-21)27(25-19(2)30-32(28(25)34)23-11-7-5-8-12-23)26-20(3)31-33(29(26)35)24-13-9-6-10-14-24/h5-18,27,30-31H,4H2,1-3H3 |
InChIキー |
YPKXRSPBOUKQJN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
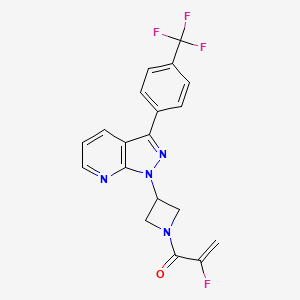
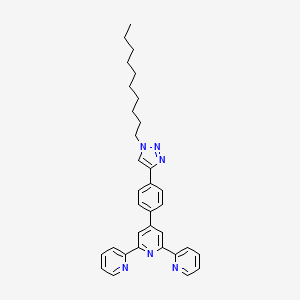


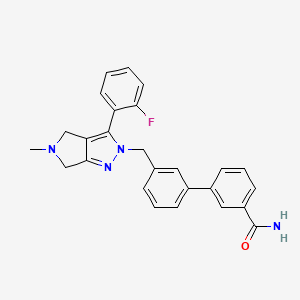
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)

